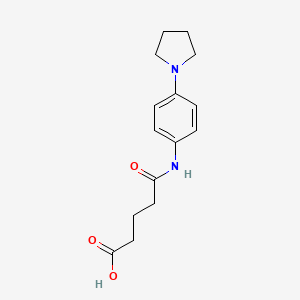

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

描述

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

化学反应分析

Oxidation Reactions

The pyrrolidine ring and carbamoyl group are susceptible to oxidation under specific conditions:

Key Findings :

- The pyrrolidine ring undergoes oxidation to form a lactam, confirmed in structurally analogous compounds under mild acidic conditions .

- The butyric acid moiety may undergo decarboxylation under oxidative stress, though direct experimental data for this compound is limited .

Reduction Reactions

Reductive transformations target the carbamoyl and aromatic systems:

Key Findings :

- Lithium aluminum hydride (LiAlH) reduces the carbamoyl group to an amine, as observed in related phenylcarbamoyl compounds .

- Hydrogenation of the phenyl ring to a cyclohexane structure is feasible but requires optimization to preserve the pyrrolidine ring .

Hydrolysis Reactions

Hydrolytic cleavage of the carbamoyl and ester-like bonds:

Key Findings :

- Acidic hydrolysis yields aniline and succinic acid derivatives, as demonstrated in patents for analogous carbamoyl compounds .

- Basic conditions favor salt formation from the carboxylic acid group, enhancing water solubility .

Substitution Reactions

Electrophilic and nucleophilic substitutions at reactive sites:

Key Findings :

- The phenyl group directs electrophilic substitution to the para position due to the electron-donating carbamoyl group .

- Acyl chloride formation enables further derivatization (e.g., esterification, amidation) .

Thermal and Catalytic Decomposition

Stability under thermal stress:

| Condition | Temperature | Products | Notes |

|---|---|---|---|

| Pyrolysis | 200–250°C, inert atmosphere | CO, pyrrolidine fragments, aromatic compounds | Degradation pathways involve decarboxylation and ring-opening of pyrrolidine . |

Key Findings :

- Thermal decomposition above 200°C releases CO and fragmented aromatic products, consistent with thermogravimetric analyses of similar compounds .

Acid-Base Reactions

Protonation and deprotonation equilibria:

科学研究应用

Chemistry

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to modulate biochemical pathways positions it as a candidate for investigating cellular processes, particularly in relation to disease mechanisms.

Medicine

The compound is under investigation for its therapeutic effects in treating conditions such as:

- Idiopathic Pulmonary Fibrosis: Research indicates that it may act as an inhibitor of the αvβ6 integrin, which plays a role in fibrotic diseases.

- Cardiovascular Health: Studies have shown that related compounds like 4-Phenylbutyric acid can improve cardiac function post-myocardial infarction by modulating autophagy and oxidative stress .

Industry

In industrial applications, this compound is explored for developing new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for formulating innovative products in various sectors.

Case Study 1: Cardioprotective Effects

A study demonstrated that 4-Phenylbutyric acid significantly improved hemodynamic parameters in rats following myocardial infarction induced by isoproterenol. The treatment led to decreased levels of necrosis and fibrosis in cardiac tissue, highlighting the compound's potential as a therapeutic agent in cardiovascular diseases .

| Parameter | Control Group | Treatment Group (40 mg/kg) | Treatment Group (80 mg/kg) |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | 70 mmHg | 85 mmHg | No significant change |

| Left Ventricular Systolic Pressure (LVSP) | 90 mmHg | 110 mmHg | No significant change |

| Neutrophil Count | 5000 cells/µL | 3000 cells/µL | No significant change |

Case Study 2: Integrin Modulation

Research into the compound's effect on αvβ6 integrin has shown promise for treating idiopathic pulmonary fibrosis. By modulating cellular interactions, it may help reduce fibrotic responses, suggesting a pathway for developing targeted therapies for this condition.

作用机制

The mechanism of action of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s effects are mediated through the modulation of various biochemical pathways, which can lead to changes in cellular function and activity .

相似化合物的比较

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture .

Uniqueness

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is unique due to its specific combination of the pyrrolidine ring with a phenylcarbamoyl and butyric acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid (CAS No. 510764-92-8) is a chemical compound characterized by the presence of a pyrrolidine ring and a butyric acid moiety. This unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.33 g/mol. The compound features:

- A pyrrolidine ring , which enhances its interaction with biological targets.

- A phenylcarbamoyl group , contributing to its binding affinity and specificity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The pyrrolidine ring facilitates binding through hydrogen bonding and hydrophobic interactions, leading to modulation of biochemical pathways that affect cellular functions.

Key Biological Targets:

- Enzymes : The compound exhibits inhibitory effects on specific enzymes, which may lead to altered metabolic pathways.

- Receptors : It interacts with G protein-coupled receptors (GPCRs), influencing signal transduction mechanisms that are crucial for cellular communication.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies show that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers, indicating its potential role in treating inflammatory diseases.

Case Study 1: Neuroprotection

A study published in Journal of Neurochemistry investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, supporting its potential use in conditions like Alzheimer's disease.

Case Study 2: Cancer Cell Inhibition

In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Enzyme inhibition, GPCR modulation |

| Similar Pyrrolidine Derivative | Limited activity | Varies based on functional groups |

| Other Butyric Acid Derivatives | Anti-inflammatory | Modulation of inflammatory pathways |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Functionalization : The introduction of the phenylcarbamoyl group is done via acylation reactions under controlled conditions.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves amide bond formation between a pyrrolidine-containing aniline derivative and a butyric acid precursor. A general procedure (e.g., General Procedure F1 in ) includes:

Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC.

Nucleophilic substitution : React the activated acid with 4-pyrrolidin-1-yl-aniline under inert conditions (N₂ atmosphere).

Optimization : Vary solvents (DMF, THF), temperature (0–25°C), and catalyst (e.g., DMAP) to improve yield.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Key Variables Table :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, DCM | DMF | +15% |

| Temperature | 0°C, RT, 40°C | RT | +10% |

| Coupling Agent | EDC/HOBt, DCC | EDC/HOBt | +20% |

Reference :

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column, acetonitrile/water mobile phase, and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at m/z ~317.2) .

- Melting Point Analysis : Compare observed values to literature standards (if available) .

Reference :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Keep in airtight containers at –20°C, away from light and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Reference :

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions may arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

Compound Purity : Re-test batches with HPLC and NMR to rule out impurities .

Solvent Effects : Compare results using DMSO vs. aqueous buffers (e.g., solubility differences).

Dosage Calibration : Validate concentrations via UV-Vis spectroscopy .

Case Study : If Study A reports IC₅₀ = 10 μM and Study B reports IC₅₀ = 50 μM:

- Replicate both studies under identical conditions.

- Analyze batch purity and solvent choice.

Reference :

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 metabolism.

- Docking Studies : Map binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina .

Example Workflow :

Generate 3D structure (ChemDraw → Gaussian optimization).

Run MD simulations (GROMACS) for solubility prediction.

Validate with in vitro assays (e.g., Caco-2 permeability).

Reference :

Q. What experimental approaches can elucidate the mechanism of action (MoA) of this compound at the molecular level?

Methodological Answer:

- Target Deconvolution :

- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment.

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying substrate concentrations.

Data Interpretation :

Reference :

属性

IUPAC Name |

5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPICKBJUGOIFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193496 | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510764-92-8 | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。